4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This compound features a unique structure that combines multiple functional groups, making it a candidate for various biological activities.
The compound can be classified under the category of benzamides, which are aromatic compounds characterized by the presence of a benzene ring attached to a carboxamide group. Specifically, it falls within the broader class of organic compounds and is identified by its Chemical Abstracts Service (CAS) number 1111035-18-7. The molecular formula for this compound is , with a molecular weight of approximately 515.9 g/mol .
The synthesis of 4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide typically involves multiple steps, including:
These steps often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve optimal yields and purity .
The molecular structure of 4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide can be represented using various structural notations:
COc1ccc(-c2noc(-c3cn(Cc4ccc(NC(=O)c5ccccc5Cl)cc4)cn3)n2)cc1OC
This notation encodes the connectivity of atoms in the molecule, including functional groups such as chloro-, oxadiazole-, and imidazole rings.
Key features include:
The compound may undergo several chemical reactions relevant to its functionality and potential applications:
These reactions are critical for understanding how modifications can lead to improved therapeutic efficacy or reduced toxicity .
The mechanism of action for 4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is not fully elucidated but likely involves:
Further studies are needed to clarify its precise biological interactions and therapeutic potential .
The physical properties of 4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide include:
Property | Value |
---|---|
Molecular Weight | 515.9 g/mol |
Molecular Formula | C27H22ClN5O4 |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Chemical properties include stability under normal conditions but may vary with exposure to light or moisture .
The potential applications of 4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide are diverse:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: